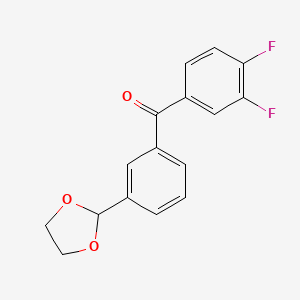

3,4-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone

描述

3,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C16H12F2O3 It is characterized by the presence of two fluorine atoms and a 1,3-dioxolane ring attached to a benzophenone core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-difluorobenzophenone and ethylene glycol.

Formation of 1,3-Dioxolane Ring: The 1,3-dioxolane ring is formed by reacting 3,4-difluorobenzophenone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the cyclic acetal.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 3,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.

Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and minimize by-products.

Purification and Quality Control: The product is subjected to rigorous purification and quality control measures to ensure consistency and purity suitable for industrial applications.

化学反应分析

Types of Reactions

3,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The benzophenone core can undergo oxidation to form benzoic acid derivatives or reduction to form alcohols.

Hydrolysis: The 1,3-dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and benzophenone.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide (NaNH2) or thiourea are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) facilitate hydrolysis.

Major Products

Substitution: Substituted benzophenone derivatives.

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Hydrolysis: Diols and benzophenone.

科学研究应用

3,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

作用机制

The mechanism of action of 3,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic regulation.

相似化合物的比较

Similar Compounds

4-Fluoro-1,3-dioxolan-2-one: A related compound with a single fluorine atom and a 1,3-dioxolane ring.

1,3-Dioxolan-2-one, 4,5-difluoro-: Another similar compound with two fluorine atoms on the dioxolane ring.

Uniqueness

3,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone is unique due to the specific positioning of the fluorine atoms and the 1,3-dioxolane ring on the benzophenone core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

生物活性

3,4-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone (CAS No. 898759-65-4) is an organic compound characterized by its unique molecular structure, which includes two fluorine atoms and a 1,3-dioxolane ring attached to a benzophenone core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C16H12F2O3

- Molecular Weight : 290.27 g/mol

- Structure : The compound features a benzophenone backbone with fluorine substitutions and a dioxolane ring, contributing to its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 3,4-difluorobenzophenone and ethylene glycol.

- Reaction Conditions : The reaction is catalyzed by an acid (e.g., p-toluenesulfonic acid) and conducted under reflux conditions to facilitate the formation of the dioxolane ring.

- Purification : Standard techniques such as recrystallization or column chromatography are employed to achieve high purity of the final product.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems:

- Molecular Targets : The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways.

- Pathways Affected : Potential effects include alterations in signal transduction, gene expression regulation, and metabolic processes.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds containing the dioxolane structure. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities:

- Antibacterial Activity : Compounds similar in structure have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Antifungal Activity : Notably, some derivatives exhibit strong antifungal properties against Candida albicans.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other dioxolane-containing compounds:

Case Studies

Several studies have focused on the synthesis and biological evaluation of dioxolane derivatives:

- Study on Antimicrobial Properties : A series of dioxolane compounds were synthesized and tested for their antibacterial and antifungal activities. The results indicated that many derivatives exhibited promising activity against both bacterial strains and fungal species .

- Pharmacological Investigations : Research has suggested that modifications in the dioxolane ring can significantly enhance the biological activities of these compounds, indicating a structure-activity relationship that warrants further exploration .

属性

IUPAC Name |

(3,4-difluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2O3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDCMNUHMKUVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645087 | |

| Record name | (3,4-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-65-4 | |

| Record name | Methanone, (3,4-difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。